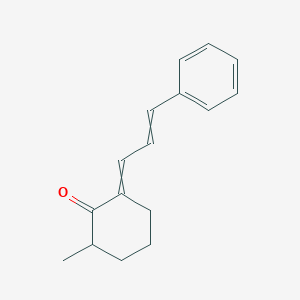
Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C16H18O and a molecular weight of 226.321 g/mol . It is a derivative of cyclohexanone, characterized by the presence of a methyl group and a phenyl-propenylidene substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- typically involves the condensation of cyclohexanone with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with benzaldehyde in the presence of a base such as sodium hydroxide to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Scientific Research Applications
Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- can be compared with similar compounds such as:
- 4-Methyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
- 2,6-Bis(3-(2-methoxyphenyl)-2-propenylidene)cyclohexanone
- 2-(Butylthiomethylene)-6-methyl-1-cyclohexanone
- 4-tert-Butyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the methyl and phenyl-propenylidene groups in Cyclohexanone, 2-methyl-6-(3-phenyl-2-propenylidene)- imparts distinct characteristics that make it valuable for specific research and industrial purposes.
Properties
CAS No. |
61994-15-8 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-cinnamylidene-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C16H18O/c1-13-7-5-11-15(16(13)17)12-6-10-14-8-3-2-4-9-14/h2-4,6,8-10,12-13H,5,7,11H2,1H3 |
InChI Key |
QSHOZLDDTDFAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=CC=CC2=CC=CC=C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















